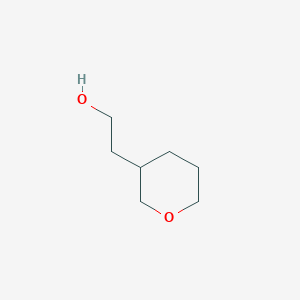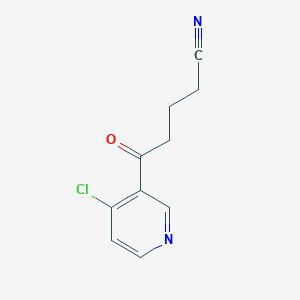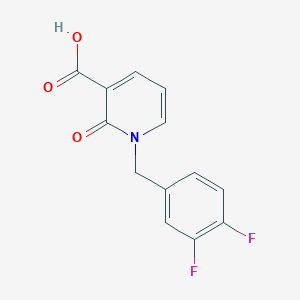
(3-Etilpirrolidin-3-il)metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(3-Ethylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The metabolism of pyrrolidine compounds can involve various biochemical pathways, and the specific pathways would depend on the exact structure of the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the specific chemical structure of the compound .
The result of the action of a pyrrolidine compound would depend on its specific targets and mode of action. For example, if a compound targets COX-2, it might result in reduced inflammation and pain .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a compound .
Análisis Bioquímico
Biochemical Properties
(3-Ethylpyrrolidin-3-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with alcohol oxidase (AOX), which oxidizes methanol to formaldehyde . Additionally, it may interact with formaldehyde dehydrogenase (FLD) and formate dehydrogenase (FDH) in the methanol dissimilation pathway . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion and clearance of methanol and formaldehyde in the body.
Cellular Effects
(3-Ethylpyrrolidin-3-yl)methanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in methanol metabolism can lead to changes in oxidative phosphorylation, glycolysis, and the TCA cycle . These changes can impact cell function, including energy production and metabolic flux.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpyrrolidin-3-yl)methanol typically involves the reaction of ethylamine with formaldehyde and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of (3-Ethylpyrrolidin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure high-quality output . The production process is designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
Uniqueness
(3-Ethylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxymethyl group on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSJCOWXGDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)


![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)









![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
